1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea
Overview
Description
SR7826 is a potent, selective, and orally active inhibitor of LIM kinase (LIMK), specifically targeting LIM kinase 1 (LIMK1) with an IC50 value of 43 nanomolar . LIM kinase is a serine-threonine protein kinase involved in various cellular processes, including actin cytoskeleton dynamics. SR7826 has shown significant potential in inhibiting cell invasion and migration, making it a promising candidate for therapeutic applications in cancer and other diseases .
Mechanism of Action
- Its primary target is LIM kinase 1 (Limk1), which is overexpressed in cancerous prostate cells and tissues .
- By suppressing Limk1, SR7826 reduces cofilin phosphorylation, which affects actin dynamics and cell migration .
- Inhibition of cofilin phosphorylation disrupts actin filament dynamics, impacting cell shape, motility, and invasion .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
SR7826 is synthesized through a series of chemical reactions involving bis-aryl urea derivatives. The synthetic route typically involves the following steps :
Formation of Bis-Aryl Urea: The initial step involves the reaction of aniline derivatives with isocyanates to form bis-aryl urea intermediates.
Cyclization: The bis-aryl urea intermediates undergo cyclization to form the core structure of SR7826.
Functionalization: The core structure is further functionalized with various substituents to enhance its selectivity and potency.
Industrial Production Methods
The industrial production of SR7826 involves scaling up the synthetic route described above. The process includes optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield. The compound is typically produced as a powder with a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
SR7826 undergoes various chemical reactions, including:
Inhibition of Phosphorylation: SR7826 inhibits the phosphorylation of cofilin, a downstream target of LIM kinase.
Inhibition of Cell Invasion and Migration: SR7826 effectively inhibits cell invasion and migration in cancer cells.
Common Reagents and Conditions
Reagents: Aniline derivatives, isocyanates, and other functionalizing agents.
Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major product formed from the reactions involving SR7826 is the inhibition of LIM kinase activity, leading to reduced cell motility and invasiveness .
Scientific Research Applications
SR7826 has a wide range of scientific research applications, including :
Cancer Research: SR7826 has shown potential in inhibiting the invasion and migration of cancer cells, particularly in prostate cancer.
Neurodegenerative Diseases: SR7826 has been studied for its potential to provide dendritic spine resilience in models of Alzheimer’s disease.
HIV Research: LIM kinase inhibitors like SR7826 have potential therapeutic applications in anti-HIV infection.
Comparison with Similar Compounds
SR7826 is unique in its high selectivity for LIM kinase 1 (LIMK1) compared to other kinases such as ROCK and JNK . Similar compounds include:
LIMKi3: Another LIM kinase inhibitor with similar applications in cancer and neurodegenerative diseases.
STK16 Inhibitors: Compounds that also target LIM kinase but with different selectivity profiles.
SR7826 stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-13-23-21-19(15)20(24-14-25-21)16-7-9-17(10-8-16)26-22(29)27(11-12-28)18-5-3-2-4-6-18/h2-10,13-14,28H,11-12H2,1H3,(H,26,29)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGVQVBDHOHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C3=CC=C(C=C3)NC(=O)N(CCO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR7826?
A1: SR7826 acts as a LIM kinase (LIMK) inhibitor. [, , ] LIMKs are enzymes that phosphorylate and inactivate cofilin, a protein responsible for depolymerizing filamentous actin (F-actin). By inhibiting LIMK, SR7826 prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent F-actin depolymerization. This ultimately results in reduced smooth muscle contraction.
Q2: What specific tissues or cell types have been studied in relation to SR7826's effects?
A2: Research has investigated the effects of SR7826 on smooth muscle contraction in various tissues, including:
- Human prostate smooth muscle: SR7826 demonstrated inhibition of contraction in these cells, suggesting potential therapeutic applications for benign prostatic hyperplasia. []
- Human detrusor muscle: Studies indicate that SR7826 can inhibit detrusor contractions, potentially offering a new approach for managing overactive bladder. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.